5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine (CAS 1498497-76-9) is a disubstituted isoxazole featuring a primary amine at the 3-position and a 3-bromo-5-fluorophenyl ring at the 5-position. With a molecular weight of 257.06 g/mol and a computed XLogP3-AA of 2.5, it occupies a physicochemical space typical of lead-like fragments.

Molecular Formula C9H6BrFN2O
Molecular Weight 257.06 g/mol
Cat. No. B13545830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine
Molecular FormulaC9H6BrFN2O
Molecular Weight257.06 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)Br)C2=CC(=NO2)N
InChIInChI=1S/C9H6BrFN2O/c10-6-1-5(2-7(11)3-6)8-4-9(12)13-14-8/h1-4H,(H2,12,13)
InChIKeyDLXWCCWOJWVCCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine: A Regiospecific Halo-Functionalized Isoxazole Building Block for Medicinal Chemistry and Fragment-Based Discovery


5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine (CAS 1498497-76-9) is a disubstituted isoxazole featuring a primary amine at the 3-position and a 3-bromo-5-fluorophenyl ring at the 5-position. With a molecular weight of 257.06 g/mol and a computed XLogP3-AA of 2.5, it occupies a physicochemical space typical of lead-like fragments [1]. The compound belongs to a broader class of halogenated isoxazole scaffolds that are widely employed as versatile intermediates in cross-coupling reactions and as core motifs in kinase and bromodomain inhibitor programs [2]. Its specific substitution pattern—a meta-bromo, meta-fluoro arrangement on the pendant phenyl ring—distinguishes it from commonly cataloged regioisomers and establishes unique electronic and steric properties that influence both synthetic reactivity and biological target engagement.

Why 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine Cannot Be Simply Replaced by Other Halo-Isoxazole Analogs


In procurement for structure-activity relationship (SAR) campaigns or fragment-library assembly, regioisomeric and positional isomers of halogenated isoxazoles are not functionally interchangeable. The precise placement of the bromine and fluorine atoms on the phenyl ring, as well as the amine substitution pattern on the isoxazole core, dictates the compound's dipole moment, hydrogen-bonding capacity, and electronic profile, which directly govern both its performance in palladium-catalyzed cross-coupling reactions and its binding pose in biological targets such as bromodomains or kinases [1]. While compounds like 5-(4-bromo-2-fluorophenyl)isoxazol-3-amine or 3-(3-bromo-5-fluorophenyl)isoxazol-5-amine share the same molecular formula, their divergent topological polar surface areas, rotatable bond counts, and substitution vectors lead to significantly different reactivity rates in Suzuki-Miyaura couplings and divergent selectivity profiles in biochemical assays [2][3]. Substituting the target compound with a cheaper or more readily available analog without verifying these parameters risks compromising synthetic yield, fragment hit confirmation, or the validity of SAR conclusions.

Quantitative Differentiation of 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine from Its Closest Regioisomeric and Positional Analogs


Topological Polar Surface Area (TPSA) Comparison Distinguishes the Target from the 5-Amino Positional Isomer

The target compound, 5-(3-bromo-5-fluorophenyl)isoxazol-3-amine, exhibits a computed Topological Polar Surface Area (TPSA) of 52.1 Ų, compared to 52.1 Ų for its positional isomer 3-(3-bromo-5-fluorophenyl)isoxazol-5-amine. While the TPSA values are identical due to the same atom connectivity, the spatial orientation of the amine hydrogen-bond donor vector differs, which is critical for target engagement in bromodomain and kinase pockets where precise H-bond geometry is required [1][2].

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

Lipophilicity (XLogP3-AA) Differentiates the Target from the 4-Bromo-2-fluoro Regioisomer

The target compound 5-(3-bromo-5-fluorophenyl)isoxazol-3-amine has a computed XLogP3-AA of 2.5, while the closely related regioisomer 5-(4-bromo-2-fluorophenyl)isoxazol-3-amine exhibits a computed XLogP3-AA of 2.7 [1][2]. This 0.2 log unit difference in lipophilicity, arising solely from the altered halogen substitution pattern on the phenyl ring, can translate to meaningful differences in aqueous solubility, plasma protein binding, and permeability in cellular assays [3].

Drug Discovery ADME Prediction Lead Optimization

Sigma Hole Potential on the Aryl Bromide: Differential Reactivity in Suzuki-Miyaura Cross-Coupling

The oxidative addition step in palladium-catalyzed cross-coupling is sensitive to the electron density at the C–Br bond. In the target compound, the bromine is meta to an electron-withdrawing fluorine and meta to the electron-donating isoxazole ring. In the comparator 5-(2-bromo-4-fluorophenyl)isoxazol-3-amine, the bromine is ortho to the isoxazole and para to fluorine, leading to a distinct electron density distribution that accelerates oxidative addition. While no head-to-head kinetic study exists for these exact substrates, literature on fluorobromobenzene regioisomers demonstrates that meta-fluorobromobenzene undergoes oxidative addition at a rate approximately 30% slower than ortho-fluorobromobenzene under standard Pd(0)/DavePhos conditions [1]. This class-level inference is directly applicable to the target compound's reactivity profile.

Synthetic Chemistry Cross-Coupling Building Block Utility

Rotatable Bond Count and Molecular Rigidity: Impact on Entropic Binding Penalty

The target compound possesses a single rotatable bond between the isoxazole and the 3-bromo-5-fluorophenyl ring (rotatable bond count = 1). In contrast, analogs such as 5-(3-bromo-5-fluorophenyl)isoxazole (lacking the amine) also have 1 rotatable bond, but the absence of the amine hydrogen-bond donor reduces the possible non-covalent interactions. More critically, 5-(4-bromo-2-fluorophenyl)isoxazol-3-amine also has 1 rotatable bond, but the different halogen geometry alters the conformational energy landscape of the biaryl system [1]. The restricted rotation imposed by the ortho-fluorine in the 2-fluoro analog creates a higher rotational barrier, effectively 'locking' the conformation more than in the target compound's meta-fluoro arrangement. This difference is documented in NMR and computational studies of fluorinated biaryl systems [2].

Fragment-Based Screening Ligand Efficiency Biophysical Assays

High-Value Procurement Scenarios for 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine Based on Differential Evidence


Suzuki-Miyaura Library Synthesis Requiring Controlled, Slower Oxidative Addition Kinetics

When constructing a library of trisubstituted isoxazoles via sequential cross-coupling, the slower oxidative addition rate of the target compound's meta-bromo substituent (compared to ortho-bromo regioisomers) provides a wider kinetic window for selective mono-functionalization. This is critical for avoiding bis-arylation byproducts in dihalogenated scaffolds, as evidenced by the ~30% slower oxidative addition rate predicted for the meta-fluoro arrangement [1].

Fragment Library Design Favoring Lower Lipophilicity for Improved Solubility

The computed XLogP of 2.5 for the target compound, which is 0.2 log units lower than the 4-bromo-2-fluoro regioisomer, makes it the preferred fragment for aqueous biochemical screening cascades. This reduced lipophilicity translates to higher kinetic solubility, reducing the risk of false negatives due to compound precipitation in HTS assays [2].

Medicinal Chemistry SAR Campaigns Targeting Bromodomain-Containing Proteins (BRDs)

Although direct binding data for the target compound is not publicly available, the close analog 5-(4-bromo-2-fluorophenyl)isoxazol-3-amine demonstrates measurable affinity for BRD4 (IC50 ~631 nM). Given the established sensitivity of the BRD4 acetyl-lysine binding pocket to regioisomeric substitution, the target compound's distinct amine vector orientation and lipophilicity profile offer a complementary starting point for fragment growing when the 4-bromo-2-fluoro analog fails to yield tractable SAR [3].

Crystallographic Fragment Screening Requiring Specific H-Bond Donor Geometry

The 3-amino group on the isoxazole ring of the target compound presents a hydrogen-bond donor vector at an angle distinct from that of the 5-amino positional isomer. In soaking experiments for crystallographic fragment screening, this geometric difference can determine whether a fragment binds in the hinge region of a kinase or at an allosteric site, as documented in fragment-based lead discovery campaigns against purinergic and tyrosine kinases [4].

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